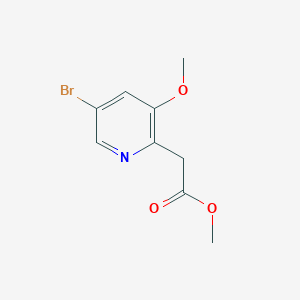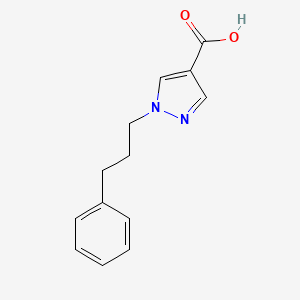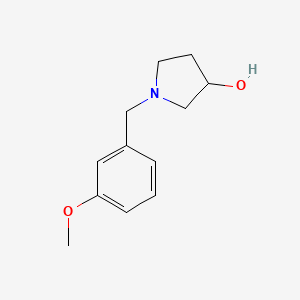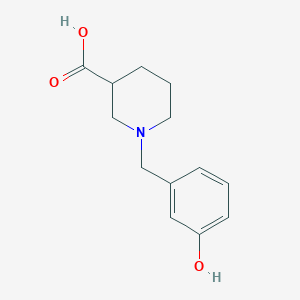
2-(5-溴-3-甲氧基吡啶-2-基)乙酸甲酯
描述
Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is widely used in medicinal chemistry. Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate is synthesized using a multi-step process that involves the reaction of various chemical reagents.
科学研究应用
Synthesis of Complex Natural Product Scaffolds
This compound is utilized in the synthesis of complex natural product scaffolds. These scaffolds are particularly valuable for expanding the bioactive chemical space, allowing researchers to explore new potential therapeutic agents .
Antibacterial Activity
Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate has been used in the synthesis of bis-indole alkaloids, which have shown antibacterial activities. This is particularly significant in the fight against antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus .
Cheminformatics-Directed Drug Discovery
The compound serves as a precursor in cheminformatics-directed drug discovery. By predicting potential biological activities, it aids in the identification of new drug candidates with desired properties .
Marine Natural Product Analogs
Researchers have synthesized analogs of marine natural products using Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate. These analogs contribute to understanding the chemical diversity and biological activities of marine-derived compounds .
Synthetic Strategy Development
It is instrumental in developing synthetic strategies for a diverse range of bioactive molecules. The compound allows for the creation of various derivatives without the need for silica-based purification, streamlining the synthesis process .
Structural Revision of Natural Products
The compound has been used to provide corroborating evidence for the structural revision of certain natural products. This is crucial for accurate characterization and understanding of these molecules .
Bioactivity Data Analysis
Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate-related compounds have been integrated with bioactivity data of marine indole alkaloids to analyze their overlap with marine natural product chemical diversity. This analysis is essential for the discovery of new bioactive compounds .
Antibacterial Compound Synthesis
The compound is a key starting material in the synthesis of antibacterial compounds. Its use in creating dibrominated analogs has led to the discovery of new antibacterial agents .
属性
IUPAC Name |
methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBFYHXYKGIAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649128 | |
| Record name | Methyl (5-bromo-3-methoxypyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-bromo-3-methoxypyridin-2-YL)acetate | |
CAS RN |
947688-88-2 | |
| Record name | Methyl (5-bromo-3-methoxypyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
![1-[(3-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1370492.png)

![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)



![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1370503.png)
![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370504.png)